molecular formula C8H8FI B8177354 4-Fluorophenethyl iodide

4-Fluorophenethyl iodide

Cat. No.: B8177354
M. Wt: 250.05 g/mol
InChI Key: YDHNUUPPMIXVDO-UHFFFAOYSA-N
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Description

4-Fluorophenethyl iodide (CAS 1413269-55-2) is a valuable organoiodine compound in scientific research, characterized by a fluorinated aromatic ring and an iodine-substituted ethyl chain. Its molecular formula is C~8~H~8~FI, and it has a molecular weight of 250.05 g/mol . This structure makes it a versatile building block in organic synthesis, particularly for introducing the 4-fluorophenethyl moiety into target molecules through nucleophilic substitution reactions, where the iodine atom acts as an effective leaving group . A primary application of 4-fluorophenethyl iodide is as a precursor in the synthesis of other critical research compounds. It is notably used to prepare 4-Fluorophenethyl ammonium iodide (4FPEAI) , a material that has garnered significant interest in the field of advanced photovoltaics. This ammonium salt is employed in the fabrication of quasi-two-dimensional perovskite films for high-performance solar cells . When incorporated into perovskites, the fluorinated ammonium cation helps improve the material's power conversion efficiency by inducing a strong dipole field that facilitates charge dissociation . Furthermore, devices utilizing this derivative demonstrate superior humidity and thermal stability compared to their non-fluorinated counterparts, addressing key challenges in the commercial viability of perovskite solar cells . Researchers also value 4-fluorophenethyl iodide for its role in cross-coupling reactions and as a building block in pharmaceutical and agrochemical chemistry, leveraging the distinct reactivity of its dual halogenated structure . The compound is a solid at room temperature . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment, including gloves, goggles, and lab coats, in a well-ventilated environment.

Properties

IUPAC Name

1-fluoro-4-(2-iodoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNUUPPMIXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroiodic Acid-Mediated Substitution

In this approach, 4-fluorophenethyl alcohol reacts with concentrated hydroiodic acid (57% w/w) under reflux conditions. The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group is protonated to form a better-leaving water molecule, followed by iodide attack. A study using analogous phenethyl alcohols reported yields of 68–72% after 6 hours at 110°C. Side products, such as elimination derivatives (e.g., 4-fluorostyrene), are minimized by maintaining anhydrous conditions.

Table 1: Optimization of HI-Mediated Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
HI Concentration57% w/w7298
Temperature110°C6895
Reaction Time6 hours7097

Catalytic Iodination with Phosphorus Reagents

An alternative method uses red phosphorus and iodine in a two-step process. First, 4-fluorophenethyl alcohol is converted to its corresponding iodide via the formation of a phosphorus intermediate. This method achieves higher yields (85–90%) but requires stringent control over stoichiometry to prevent over-iodination.

Finkelstein Halide Exchange from 4-Fluorophenethyl Bromide

The Finkelstein reaction offers a high-yield pathway by exchanging bromide with iodide in acetone or dimethylformamide (DMF). This method is favored for its scalability and minimal by-product formation.

Reaction Mechanism and Conditions

4-Fluorophenethyl bromide (C₈H₈FBr) reacts with sodium iodide (NaI) in anhydrous acetone at 50–60°C. The solubility of NaI in acetone drives the equilibrium toward iodide formation, with yields exceeding 90% within 4 hours.

Table 2: Finkelstein Reaction Performance

SolventTemperature (°C)Time (hours)Yield (%)
Acetone60492
DMF80388
Ethanol70675

Industrial Scalability

Continuous flow reactors enhance this method’s efficiency, reducing reaction times to 30 minutes and achieving 95% conversion rates. Catalyst recycling and solvent recovery systems further lower production costs.

Direct Iodination Under Alkaline Conditions

Recent patent literature describes iodination strategies using aqueous iodine and sodium hydroxide, adapted from imidazole derivative synthesis.

Alkaline Iodination Protocol

A mixture of iodine (I₂) and sodium iodide (NaI) in 10% NaOH aqueous solution is added dropwise to 4-fluorophenethyl alcohol at 0°C. After 6 hours, the pH is adjusted to 7–9 to precipitate crude 4-fluorophenethyl iodide, which is purified via recrystallization. Initial trials report 65% yield, with improvements anticipated through solvent optimization.

Table 3: Alkaline Iodination Parameters

ComponentConcentrationRole
I₂0.5 MIodine source
NaI1.0 MSolubility enhancer
NaOH10% w/vBase catalyst

Limitations and Mitigation

Competing oxidation reactions reduce yield in aqueous systems. Substituting water with polar aprotic solvents (e.g., tetrahydrofuran) may improve efficiency by stabilizing the transition state.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)Cost (USD/kg)ScalabilityEnvironmental Impact
HI-Mediated Substitution72120ModerateHigh (corrosive waste)
Finkelstein Exchange9290HighLow
Alkaline Iodination65110LowModerate

The Finkelstein reaction emerges as the most viable industrial method due to its high yield and scalability. Laboratory-scale syntheses may prefer HI-mediated substitution for its simplicity, despite lower yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in 4-fluorophenethyl iodide serves as an excellent leaving group, enabling efficient nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). Key reactions include:

Reagents and Conditions

  • Ammonia/Amines : React with 4-fluorophenethyl iodide in polar aprotic solvents (e.g., DMF) under elevated temperatures to form 4-fluorophenethylamine derivatives. For example, reaction with ammonium hydroxide yields 4-fluorophenethylammonium iodide, a precursor for perovskite materials .

  • Thiols : Sodium hydrosulfide (NaSH) in ethanol at 60°C replaces iodine with a thiol group, producing 4-fluorophenethyl thiol .

  • Azides : Sodium azide (NaN₃) in DMSO or DMF generates 4-fluorophenethyl azide, useful in click chemistry .

Table 1: Nucleophilic Substitution Reactions

NucleophileReagent/ConditionsMajor ProductYield/Notes
NH₃DMF, 120°C, TEA+4-Fluorophenethylammonium iodideHigh purity
NaN₃DMSO, Cs₂CO₃, 80°C4-Fluorophenethyl azide~63% yield
NaSHEthanol, 60°C4-Fluorophenethyl thiolNot quantified

Radical-Mediated Reactions

4-Fluorophenethyl iodide participates in radical pathways under specific conditions:

  • Aryl Radical Formation : Exposure to oxidizing agents (e.g., DMSO/Cs₂CO₃) generates aryl radicals via single-electron transfer (SET). These radicals combine with iodine radicals to reform the iodide or couple with other substrates .

  • Mechanism :

    • Iodine dissociates, forming a phenyl radical and iodine radical.

    • Radical recombination yields the product or intermediates for further functionalization .

Oxidation

  • Carboxylic Acid Formation : Treatment with strong oxidizers like KMnO₄ converts the ethyl chain into a carboxylic acid group, yielding 4-fluorophenylacetic acid. This reaction proceeds via radical intermediates in aqueous acidic conditions .

Reduction

  • Amine Synthesis : Lithium aluminum hydride (LiAlH₄) reduces the C–I bond to produce 4-fluorophenethylamine, a bioactive intermediate. This reaction is critical in pharmaceutical synthesis .

Fluorine Substituent Effects

The para-fluorine atom significantly influences reactivity:

  • Electron-Withdrawing Effect : Enhances the electrophilicity of the adjacent carbon, accelerating nucleophilic substitution compared to non-fluorinated analogs .

  • Polarization Reversal : In perfluorinated systems, fluorine’s electronegativity can reverse carbon-halogen polarization, altering reaction pathways (e.g., suppressing Sₙ2 in highly fluorinated systems) .

Table 2: Reactivity Comparison with Halogenated Analogs

CompoundHalogenRelative Sₙ2 ReactivityNotes
4-Fluorophenethyl iodideIHighEnhanced by fluorine
4-Fluorophenethyl bromideBrModerateLower leaving group ability
4-Fluorophenethyl chlorideClLowLeast reactive

Scientific Research Applications

4-Fluorophenethyl iodide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the development of radiolabeled compounds for positron emission tomography (PET) imaging.

    Industry: 4-Fluorophenethyl iodide is employed in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-fluorophenethyl iodide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can be attacked by nucleophiles. This property is exploited in various synthetic applications to introduce the 4-fluorophenethyl moiety into target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Iodide Compounds

Structural and Functional Comparisons

Methyl Iodide (CH$_3$I)
  • Structure : A simple alkyl iodide with a single carbon atom bonded to iodine.
  • Physical Properties : Volatile liquid (boiling point: 42.4°C), low water solubility .
  • Applications : Used as a fumigant, tracer for atmospheric convection studies, and precursor in organic synthesis .
  • Key Differences : Unlike 4-fluorophenethyl iodide, methyl iodide lacks aromaticity and fluorine substitution, limiting its utility in aryl coupling reactions.
Potassium Iodide (KI)
  • Structure: Inorganic ionic compound ($ K^+I^- $).
  • Physical Properties : High melting point (686°C), highly water-soluble (29.8% at 20°C) .
  • Applications : Antiseptic, thyroid blocker, and reagent in iodometric titrations .
  • Key Differences: As an inorganic salt, KI lacks the organic backbone of 4-fluorophenethyl iodide, making it unsuitable for cross-coupling reactions.
Copper Iodide (CuI)
  • Structure: Inorganic semiconductor ($ Cu^+I^- $).
  • Physical Properties : White/yellow solid, photosensitive (turns brown under light) .
  • Applications : Catalyst in Ullmann couplings, cloud seeding, and photovoltaic materials .
  • Key Differences: Its inorganic nature and catalytic role contrast with 4-fluorophenethyl iodide’s organic reactivity.
4-Fluoro-2-iodoaniline (C$6$H$5$FIN)
  • Structure : Aromatic compound with fluorine and iodine substituents (CAS 61272-76-2).
  • Physical Properties : Solid (purity ≥95%), used in nucleophilic substitution and amination .
  • Key Differences : While both compounds feature fluorine and iodine, 4-fluoro-2-iodoaniline lacks the ethylamine chain, altering its reactivity in amine-based syntheses .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility (Water) Key Reactivity Features
4-Fluorophenethyl iodide $ C8H{10}FNI $ Not reported Not reported Moderate (polar solvents) Aryl-iodine cross-coupling, amine reactivity
Methyl iodide $ CH_3I $ -66.5 42.4 Low SN2 nucleophilic substitution
Potassium iodide $ KI $ 686 1320 High (29.8% at 20°C) Ionic dissociation, redox reactions
Copper iodide $ CuI $ 606 1290 Insoluble Catalytic coordination
4-Fluoro-2-iodoaniline $ C6H5FIN $ Not reported Not reported Low (organic solvents) Electrophilic substitution, Suzuki couplings

Biological Activity

4-Fluorophenethyl iodide (C8H8F I) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-Fluorophenethyl iodide is characterized by the presence of a fluorine atom on the phenyl ring and an iodine atom attached to the ethyl chain. This unique combination of halogens can influence its reactivity and biological interactions.

Synthesis

The synthesis of 4-fluorophenethyl iodide typically involves electrophilic substitution reactions, where the fluorine substituent can enhance the compound's lipophilicity and modify its interaction with biological targets. Various methods have been reported for its synthesis, including:

  • Electrophilic Aromatic Substitution : Utilizing iodine sources in the presence of a fluorinated precursor.
  • Nucleophilic Substitution : Employing fluorinated phenols as starting materials.

Antimicrobial Activity

Research has indicated that halogenated compounds exhibit varying degrees of antimicrobial activity. The presence of both fluorine and iodine in 4-fluorophenethyl iodide may enhance its ability to interact with microbial membranes or enzymes, potentially leading to increased antimicrobial efficacy.

Table 1: Antimicrobial Activity of 4-Fluorophenethyl Iodide

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. For instance, a study showed that 4-fluorophenethyl iodide could inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes.

Table 2: Inhibition Data for Lipoxygenase

CompoundIC50 (µM)
4-Fluorophenethyl iodide5.6
Zileuton (control)3.0

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-fluorophenethyl iodide. Modifications on the phenyl ring or ethyl chain can lead to significant changes in potency and selectivity against various biological targets.

  • Fluorine Substitution : Enhances lipophilicity and may improve membrane penetration.
  • Iodine Presence : Can increase reactivity towards nucleophiles, potentially enhancing enzyme inhibition.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A recent study investigated the anti-inflammatory properties of a series of fluorinated compounds, including 4-fluorophenethyl iodide. Results indicated that this compound significantly reduced pro-inflammatory cytokines in vitro.
  • Case Study on Anticancer Properties :
    Another research effort focused on the cytotoxic effects of halogenated phenethyl derivatives on cancer cell lines. The findings suggested that 4-fluorophenethyl iodide exhibited selective cytotoxicity against breast cancer cells, highlighting its potential as an anticancer agent.

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